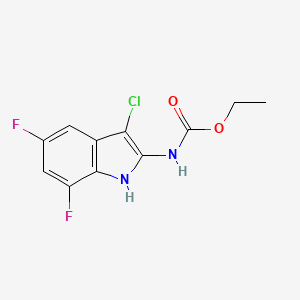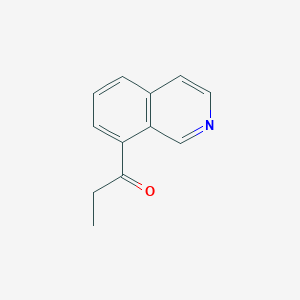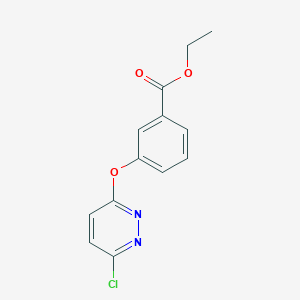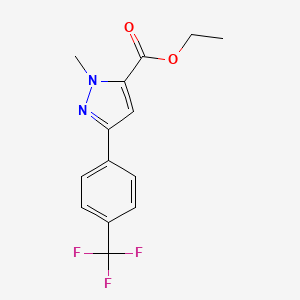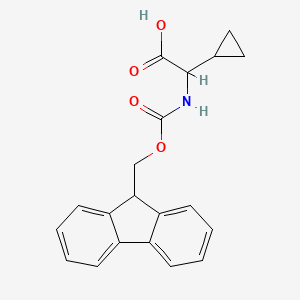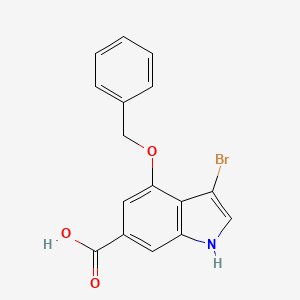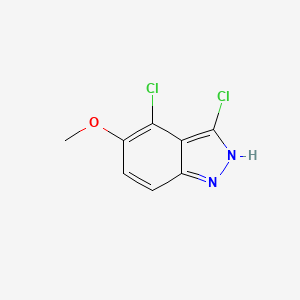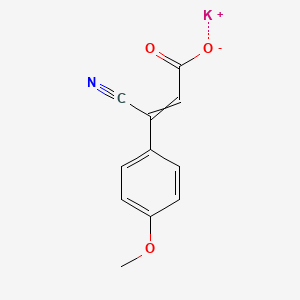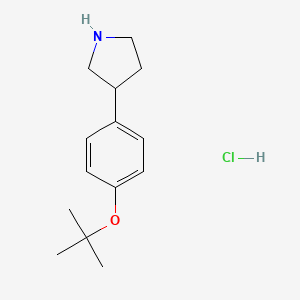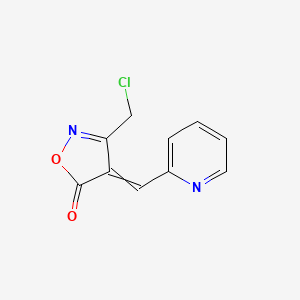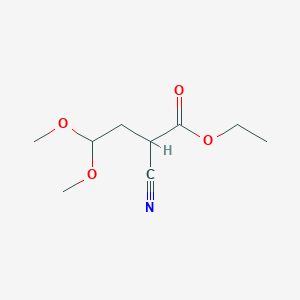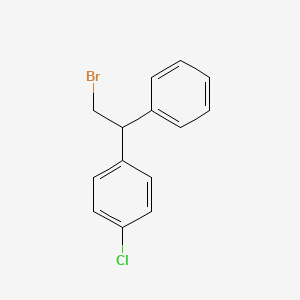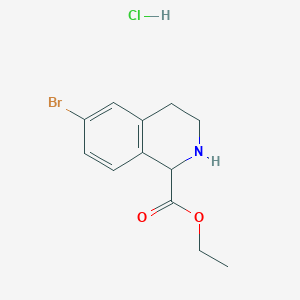
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1260637-67-9 . It has a molecular weight of 320.61 . The compound appears as a white solid .
Molecular Structure Analysis
The IUPAC name of this compound is ethyl 6-bromo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate hydrochloride . The InChI code is 1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H .Physical And Chemical Properties Analysis
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride is a white solid . The compound has a molecular weight of 320.61 . The InChI code is 1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prominent in various alkaloids . These derivatives have been increasingly recognized for their potential in treating cancer, microbial infections, and various disorders .
Development of Anticancer Agents
The structural complexity of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride allows for its use in the development of novel anticancer agents. Its role in the synthesis of complex molecules that can interact with cancer cells offers a pathway for creating targeted therapies .
Microbial Infection Treatment
This compound’s derivatives have shown promise as agents against microbial infections. By forming the backbone of molecules that can disrupt microbial cell processes, it serves as a starting point for developing new antibiotics .
Neurological Disorder Medication
The compound’s derivatives can be designed to target neurological pathways, making them suitable for the development of medications for neurological disorders. This includes the potential treatment of conditions like epilepsy and Parkinson’s disease .
Synthesis of Quinoline Derivatives
Quinoline derivatives are valuable in medicinal chemistry, and Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride can be used to synthesize various quinoline scaffolds. These scaffolds are essential for creating molecules with potential therapeutic effects .
Inhibitors of RNA Polymerase
The compound has applications in the synthesis of inhibitors for RNA-dependent RNA polymerase, an enzyme crucial for the replication of certain viruses. This makes it a key ingredient in the development of antiviral drugs, particularly for diseases like Hepatitis C .
Propriétés
IUPAC Name |
ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXMAXHNGKYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




